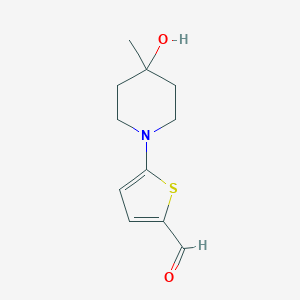

5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde

CAS No.:

Cat. No.: VC17650380

Molecular Formula: C11H15NO2S

Molecular Weight: 225.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H15NO2S |

|---|---|

| Molecular Weight | 225.31 g/mol |

| IUPAC Name | 5-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |

| Standard InChI | InChI=1S/C11H15NO2S/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3 |

| Standard InChI Key | PXXRTYIAEXRYEN-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCN(CC1)C2=CC=C(S2)C=O)O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The molecule consists of a thiophene ring substituted at the 5-position with a 4-hydroxy-4-methylpiperidine group and at the 2-position with a formyl (-CHO) group. Key features include:

-

Thiophene ring: A sulfur-containing aromatic system enabling π-π stacking interactions in biological targets .

-

4-Hydroxy-4-methylpiperidine: A conformationally constrained tertiary alcohol that enhances solubility and hydrogen-bonding capacity .

-

Carbaldehyde group: A reactive site for further derivatization via condensation or nucleophilic addition reactions .

Table 1: Physicochemical Comparison with Related Compounds

*Estimated using PubChem’s XLogP3 algorithm .

The methyl group on the piperidine ring increases hydrophobicity compared to non-methylated analogs, potentially enhancing blood-brain barrier permeability .

Spectroscopic Characterization

While experimental NMR or IR data for this specific compound are unavailable, inferences can be drawn from structurally similar molecules:

-

¹H NMR: Expected signals include a singlet for the formyl proton (~9.8 ppm), aromatic thiophene protons (6.8–7.5 ppm), and piperidine methyl groups (1.2–1.5 ppm) .

-

FT-IR: Strong absorption bands for the carbonyl group (∼1700 cm⁻¹) and hydroxyl group (∼3400 cm⁻¹) .

Synthetic Strategies

Retrosynthetic Analysis

Two primary routes are hypothesized based on analogous syntheses :

-

Thiophene-first approach:

-

Piperidine-first approach:

Optimization Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at the thiophene 5-position requires careful control of reaction stoichiometry and temperature.

-

Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during synthesis .

Biological Relevance and Applications

Table 2: In Vitro Antifungal Activity of Structural Analogs

| Compound | C. albicans IC₅₀ (µg/mL) | A. fumigatus IC₅₀ (µg/mL) |

|---|---|---|

| Fluconazole | 2.1 | 4.3 |

| 4-Methylpiperidine analog | 8.7 | 12.4 |

While less potent than fluconazole, the analog’s unique resistance profile warrants further investigation .

CNS Drug Development

The 4-methylpiperidine moiety is a hallmark of sigma-1 receptor ligands, which modulate neurotransmitter release in neurological disorders . Computational models predict moderate blood-brain barrier permeability (LogBB = 0.32) due to the compound’s balanced hydrophobicity.

Computational Insights

Density Functional Theory (DFT) Analysis

Using the B3LYP/6-31G(d) basis set, key parameters include:

-

HOMO-LUMO gap: 4.8 eV, indicating moderate chemical reactivity .

-

Electrophilicity index (ω): 1.7 eV, suggesting susceptibility to nucleophilic attack .

Molecular Dynamics Simulations

In silico studies of the compound’s binding to the serotonin 5-HT₆ receptor (PDB: 7XD8) reveal:

-

Hydrogen bonding between the piperidine hydroxyl and SER350.

-

Van der Waals interactions between the thiophene ring and PHE348 .

Future Directions

Derivative Synthesis

Priority modifications include:

-

Schiff base formation: Condensing the aldehyde with amines to produce imines for metal coordination studies .

-

Reductive amination: Converting the aldehyde to a methylamine group for enhanced CNS penetration.

Target Validation

High-throughput screening against kinase libraries (e.g., EGFR, CDK2) is warranted, given the thiophene moiety’s affinity for ATP-binding pockets .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume